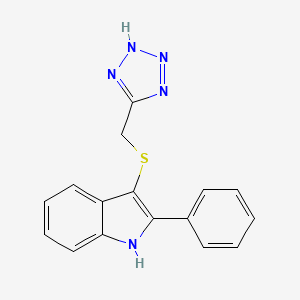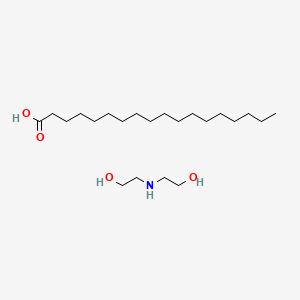![molecular formula C18H33N3O4 B13776723 beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- CAS No. 69856-01-5](/img/structure/B13776723.png)
beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of a beta-alanine backbone with additional functional groups that confer unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the beta-alanine backbone through a condensation reaction.
Step 2: Introduction of the carboxyethyl group via esterification or amidation.
Step 3: Attachment of the heptyl-dihydro-imidazolyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques like chromatography and crystallization are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the heptyl or imidazole groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products depend on the specific reactions and conditions but may include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for potential biological activity, including enzyme inhibition or receptor binding.
Medicine:
- Explored for therapeutic applications, such as drug development for specific diseases.
Industry:
- Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups and their ability to form bonds or interact with biological molecules.
Comparación Con Compuestos Similares
Beta-Alanine: A simpler analog without the additional functional groups.
N-(2-carboxyethyl)-beta-Alanine: Lacks the heptyl-dihydro-imidazolyl group.
N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-beta-Alanine: Lacks the carboxyethyl group.
Uniqueness: The presence of both the carboxyethyl and heptyl-dihydro-imidazolyl groups makes this compound unique, providing distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
69856-01-5 |
|---|---|
Fórmula molecular |
C18H33N3O4 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
3-[2-carboxyethyl-[2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C18H33N3O4/c1-2-3-4-5-6-7-16-19-10-13-21(16)15-14-20(11-8-17(22)23)12-9-18(24)25/h2-15H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
VXWCUMLZBRJYFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NCCN1CCN(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
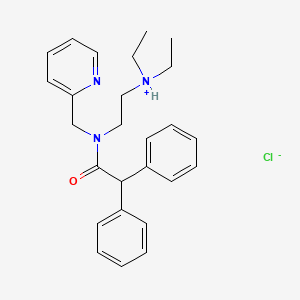
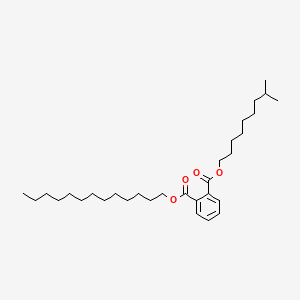
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
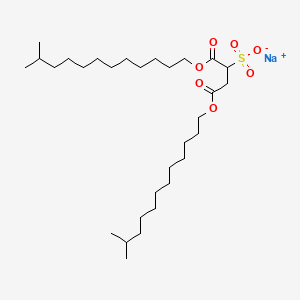
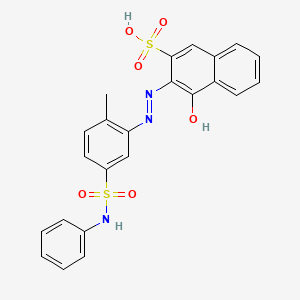
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
palladium(II)]](/img/structure/B13776679.png)
![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
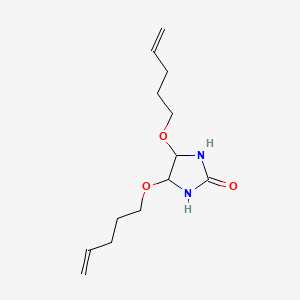
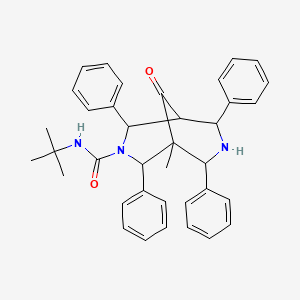
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
